molecular formula C29H28FN3O4S2 B2770391 Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 670272-91-0

Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B2770391
CAS RN: 670272-91-0
M. Wt: 565.68
InChI Key: ZSOXUNITFNWGQI-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C29H28FN3O4S2 and its molecular weight is 565.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound, along with related derivatives, has been synthesized and characterized through several methods, demonstrating the compound's potential in scientific research. Riadi et al. (2021) described an efficient process for preparing a derivative using the S-arylation method, characterized by NMR, Raman, and infrared spectroscopy, highlighting its potential as an effective anti-cancer agent due to its cytotoxic activity against human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, Alqahtani, 2021). Additionally, Abaee and Cheraghi (2013) reported a facile four-component Gewald reaction under organocatalyzed aqueous conditions for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, illustrating the compound's versatility in synthesis (Abaee, Cheraghi, 2013).

Potential Applications in Biomedical Research

The synthesis and characterization of new quinazolines as potential antimicrobial agents indicate a broad spectrum of biological activity. Desai, Shihora, and Moradia (2007) synthesized new compounds showing significant antibacterial and antifungal activities, suggesting the compound's potential in developing new antimicrobial agents (Desai, Shihora, Moradia, 2007). Similarly, Spoorthy, Kumar, Rani, and Ravindranath (2021) conducted docking studies and antimicrobial evaluation of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, revealing their potential as antimicrobial agents (Spoorthy, Kumar, Rani, Ravindranath, 2021).

Contribution to Organic Chemistry

Research on the synthesis of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones, as reported by Fu and Wang (2008), contributes to the development of new compounds with varied potential applications in organic chemistry and materials science (Fu, Wang, 2008).

properties

IUPAC Name

ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O4S2/c1-5-18-19(13-31)26(32-21-11-29(3,4)12-22(34)24(18)21)39-15-23(35)33-27-25(28(36)37-6-2)20(14-38-27)16-7-9-17(30)10-8-16/h7-10,14H,5-6,11-12,15H2,1-4H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOXUNITFNWGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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